N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide
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Overview
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound features a nicotinamide moiety linked to a pyrimidine ring substituted with a dimethylamino group and a methoxy group.
Mechanism of Action
Target of Action
It’s worth noting that nicotinamide, a structurally similar compound, is known to interact with various enzymes and proteins .
Mode of Action
Nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .
Biochemical Pathways
Nicotinamide, a related compound, is known to be involved in the metabolism of pyridine nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) in plant and animal tissues .
Pharmacokinetics
Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life when given to mice .
Result of Action
Nicotinamide, a related compound, has been found to have various biological effects, including anti-inflammatory and sebostatic roles, which play a part in its use as an anti-acne topical formulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
Coupling with Nicotinamide: The pyrimidine derivative is then coupled with nicotinamide using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the nicotinamide moiety, potentially yielding reduced forms of the compound.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the pyrimidine or nicotinamide moieties.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biology and Medicine:
Antifungal Activity: Some nicotinamide derivatives have shown antifungal activity, making them potential candidates for the development of new antifungal agents.
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing a basis for the development of new therapeutic agents.
Industry:
Pesticides: Due to its bioactivity, the compound can be explored as a potential pesticide or herbicide.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Comparison with Similar Compounds
Nicotinamide: A simpler derivative that lacks the pyrimidine ring and specific substitutions.
4-dimethylaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness:
Enhanced Bioactivity: The presence of both the dimethylamino and methoxy groups in the pyrimidine ring enhances the compound’s bioactivity compared to simpler nicotinamide derivatives.
Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMVIISCMTAMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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